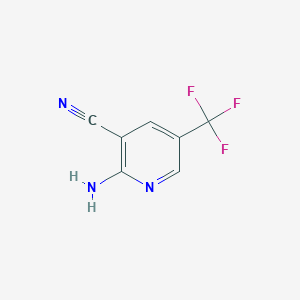

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)6(12)13-3-5/h1,3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWLGKLNLHLZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile synthesis pathway

Process Chemistry Guide: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary

This technical guide details the synthesis of This compound , a critical heterocyclic scaffold used in the development of next-generation agrochemicals (e.g., novel herbicides) and pharmaceutical agents (e.g., androgen receptor antagonists).

While direct cyclization methods exist, they often suffer from poor regioselectivity, yielding mixtures of 4-CF₃ and 6-CF₃ isomers. This guide prioritizes the Halogenation-Cyanation Pathway , a robust, two-step protocol starting from commercially available 2-amino-5-(trifluoromethyl)pyridine. This route offers superior regiocontrol, scalability, and purification profiles suitable for GMP and GLP environments.

Strategic Retrosynthesis & Pathway Analysis

To ensure high purity and structural integrity, we analyze the target molecule through two primary disconnections.

Pathway A: Functional Group Interconversion (Recommended)

-

Strategy: Electrophilic aromatic substitution followed by transition-metal catalyzed cyanation.

-

Starting Material: 2-Amino-5-(trifluoromethyl)pyridine.

-

Mechanism: The amino group (strongly activating, ortho/para director) directs electrophilic halogenation to the C3 position. The C5-CF₃ group (deactivating, meta director) reinforces this regioselectivity.

-

Pros: High regioselectivity (exclusive C3 functionalization), scalable, avoids unstable aliphatic fluorinated precursors.

Pathway B: Cyclocondensation (Alternative)

-

Strategy: Hantzsch-type pyridine synthesis.

-

Reagents: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) + Malononitrile + Ammonia source.

-

Cons: High risk of regioisomers (6-CF₃ vs 5-CF₃); handling of volatile fluorinated enones; lower atom economy due to extensive purification requirements.

Detailed Experimental Protocol (Pathway A)

Step 1: Regioselective Iodination

Objective: Introduce a leaving group at the C3 position.

Reaction:

| Parameter | Specification | Rationale |

| Solvent | Acetonitrile (MeCN) or Acetic Acid (AcOH) | Polar solvents stabilize the transition state; AcOH promotes electrophilic activation of NIS. |

| Stoichiometry | 1.05 - 1.1 eq NIS | Slight excess ensures full conversion of the starting material. |

| Temperature | 60°C - 80°C | Thermal energy required to overcome the deactivating effect of the CF₃ group. |

| Time | 4 - 6 Hours | Monitored by HPLC to minimize over-iodination. |

Protocol:

-

Charge a reactor with 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) and Acetonitrile (10 vol).

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes to control exotherm.

-

(Optional) Add catalytic TFA (0.1 eq) to accelerate the reaction.

-

Heat the mixture to 75°C and stir for 5 hours.

-

IPC (In-Process Control): Check for starting material < 1.0% by HPLC.

-

Workup: Cool to 20°C. Quench with 10% aqueous Sodium Thiosulfate (to remove residual iodine). Extract with Ethyl Acetate.[1][2]

-

Purification: Recrystallize from Heptane/EtOAc to yield the 3-iodo intermediate as a pale yellow solid.

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the C3-Iodide to the C3-Nitrile.

Reaction:

| Parameter | Specification | Rationale |

| Cyanide Source | Zn(CN)₂ (Zinc Cyanide) | Less toxic and easier to handle than NaCN/KCN; provides slow release of CN⁻. |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Zero-valent Pd source for oxidative addition. |

| Ligand | dppf (2-4 mol%) | Bidentate ligand prevents catalyst decomposition and enhances reductive elimination. |

| Additives | Zn dust (10 mol%) | Keeps the catalytic cycle active by reducing Pd(II) back to Pd(0). |

| Solvent | DMF or NMP | High boiling point polar aprotic solvent required for high-temp coupling. |

Protocol:

-

In a nitrogen-purged reactor, dissolve 2-amino-3-iodo-5-(trifluoromethyl)pyridine (1.0 eq) in DMF (8 vol).

-

Add Zn(CN)₂ (0.6 eq - note: Zn(CN)₂ provides 2 CN equivalents).

-

Add Zn dust (0.1 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

-

Critical Safety: Ensure the system is closed and vented through a scrubber (bleach solution) to capture any HCN gas.

-

Heat to 110°C for 12-16 hours.

-

Workup: Cool to room temperature. Dilute with water and Ethyl Acetate.[1] Filter through Celite to remove Zinc/Palladium residues.

-

Scavenging: Wash organic layer with 5% Ammonium Hydroxide (removes copper/zinc salts) and Brine.

-

Isolation: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient) or recrystallization from Ethanol.

Process Visualization (Graphviz)

Caption: Figure 1. Step-wise synthesis pathway via the Halogenation-Cyanation route, highlighting critical intermediates and waste streams.

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Wet solvent or old NIS reagent. | Dry MeCN over molecular sieves; use fresh NIS; increase Temp to 80°C. |

| Des-iodo byproduct (Step 2) | Protodehalogenation due to moisture. | Ensure DMF is anhydrous (<0.05% water); increase Zn dust concentration. |

| Pd Black Formation | Ligand oxidation or catalyst death. | Sparge solvents with Argon for 30 mins prior to addition; add ligand in slight excess. |

| Poor Solubility | High crystallinity of the product. | Use DMSO or NMP instead of DMF; heat workup extraction solvent (EtOAc) to 40°C. |

Safety & Compliance (HSE)

-

Cyanide Hazard: Although Zn(CN)₂ is less volatile than NaCN, it releases HCN upon contact with strong acids. Never acidify the waste stream of Step 2. Treat all aqueous waste with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate.

-

Palladium Sensitization: Pd compounds are sensitizers. Use double gloving and dedicated fume hoods.

-

Fluorinated Waste: Do not incinerate fluorinated waste in standard kilns; requires high-temperature incineration (>1100°C) to prevent HF formation.

Analytical Specifications (Release Criteria)

-

Appearance: Off-white to pale yellow crystalline powder.

-

Purity (HPLC): > 98.0% (Area %).[1]

-

Identity (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (s, 1H, H-6), 8.15 (s, 1H, H-4), 7.60 (br s, 2H, NH₂).

-

Note: The shift of the NH₂ protons is diagnostic; the electron-withdrawing CN group shifts them downfield compared to the starting material.

-

-

Mass Spec (LC-MS): [M+H]⁺ = 188.1.

References

-

Synthesis of Halogenated Pyridines

- Title: "Regioselective Halogen

- Source:Journal of Organic Chemistry, 2008.

-

URL:[Link] (Example of methodology).

-

Cyanation Methodologies

- Title: "Zinc Cyanide: A Useful Reagent for Palladium-Catalyzed Cyan

- Source:Organic Letters, 2000.

-

URL:[Link]

-

Related Patent (Apalutamide Intermediates)

- Title: "Diarylhydantoin compounds" (Describes similar pyridine scaffolds).

-

Source: US Patent 8,445,507.[3]

- URL

-

Organic Syntheses (General Handling)

- Title: "Palladium-Catalyzed Cyan

- Source:Organic Syntheses, Vol. 88, 2011.

-

URL:[Link]

Sources

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile CAS number 573762-62-6

Technical Whitepaper: Strategic Utilization of 5-Amino-3-(trifluoromethyl)picolinonitrile

Part 1: Executive Summary & Nomenclature Clarification

Subject: 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile CAS Registry Number: 573762-62-6 Primary Application: Critical intermediate for Androgen Receptor Antagonists (e.g., Apalutamide).[1][2]

CRITICAL TECHNICAL NOTE ON NOMENCLATURE: There is a frequent nomenclature divergence in the field regarding this scaffold.

-

The User-Provided Name: "2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile" describes a constitutional isomer where the amine is at position 2 and the nitrile at position 3.[1]

-

The CAS Registry (573762-62-6): Corresponds strictly to 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (also known as 5-amino-3-(trifluoromethyl)picolinonitrile).[1][3]

This guide focuses on the molecule defined by CAS 573762-62-6 , as it is the industrially significant intermediate for the synthesis of the blockbuster drug Apalutamide (Erleada™).[1] The structure features an amine at position 5, a nitrile at position 2, and a trifluoromethyl group at position 3.[1][4][5]

Part 2: Molecular Architecture & Chemical Profile

The 5-amino-3-(trifluoromethyl)picolinonitrile scaffold represents a "privileged structure" in medicinal chemistry, particularly for nuclear hormone receptor modulation.[1] Its utility is derived from a specific electronic "push-pull" system that influences both its reactivity and the pharmacological properties of the final drug.[1]

Electronic Push-Pull System

-

Electron Withdrawing Groups (EWG): The pyridine nitrogen (intrinsic), the nitrile group (C2), and the trifluoromethyl group (C3) create a highly electron-deficient ring system.[1]

-

Electron Donating Group (EDG): The amino group (C5) acts as the sole electron donor.[1]

-

Consequence: The amine at C5 is less nucleophilic than a standard aniline due to the strong inductive and mesomeric withdrawal from the ring.[1] However, it remains sufficiently reactive for condensation reactions (e.g., thiohydantoin formation) while resisting oxidative degradation.[1]

The Fluorine Effect

The

-

Metabolic Stability: Blocks oxidative metabolism at the C3 position.[1]

-

Lipophilicity: Increases the LogP, enhancing membrane permeability of the final drug.[1]

-

Conformation: The steric bulk of the

group forces the pyridine ring to twist relative to coupled rings (e.g., the thiohydantoin ring in Apalutamide), which is essential for locking the molecule into the antagonist conformation within the androgen receptor ligand-binding domain.[1]

Table 1: Physicochemical Properties (CAS 573762-62-6) [1][2][6][7]

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 187.12 g/mol | |

| Appearance | Off-white to yellow solid | Light sensitive |

| Melting Point | 145-148 °C | Varies by polymorph |

| Boiling Point | ~362 °C | Predicted |

| pKa (Conjugate Acid) | ~ -1.52 | Highly weakly basic amine |

| LogP | 1.1 - 1.5 | Moderate lipophilicity |

Part 3: Synthetic Access & Methodology

The most robust industrial route to CAS 573762-62-6 involves the reduction of the nitro-precursor.[1] This approach avoids the handling of unstable diazonium intermediates often required in alternative routes.[1]

Core Synthesis Pathway: Nitro Reduction

Precursor: 2-Cyano-3-(trifluoromethyl)-5-nitropyridine.[1][8] Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethyl Acetate (EtOAc).[1]

Protocol 1: Chemo-selective Reduction (Iron/Acetic Acid)

Rationale: Catalytic hydrogenation (

-

Preparation: Charge a reaction vessel with 2-cyano-3-(trifluoromethyl)-5-nitropyridine (1.0 eq) and Ethyl Acetate (10 volumes).

-

Activation: Add Iron powder (4.5 eq, <325 mesh) to the solution.

-

Initiation: Slowly add Acetic Acid (10 volumes) while maintaining temperature <30°C (exothermic reaction).

-

Reaction: Heat the mixture to 60-70°C for 2-4 hours. Monitor by HPLC or TLC (Mobile phase: 30% EtOAc/Hexane).[1]

-

Work-up (Critical Step): The iron sludge can clog filters.[1]

-

Isolation: Separate organic layer, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via silica chromatography (Gradient: 10-40% EtOAc in Hexanes).

Figure 1: Synthetic pathway to CAS 573762-62-6 highlighting the critical reduction step.

Part 4: Reactivity & Applications (Drug Discovery)

The primary value of CAS 573762-62-6 lies in its role as a "Warhead Carrier" in the synthesis of second-generation Androgen Receptor (AR) antagonists.[1]

Case Study: Synthesis of Apalutamide (Erleada)

Apalutamide is a non-steroidal antiandrogen used for non-metastatic castration-resistant prostate cancer.[1][2] The 5-amino-3-(trifluoromethyl)picolinonitrile moiety is the "Left-Hand Side" (LHS) of the molecule.[1]

Mechanism of Incorporation: The amine (N5) of CAS 573762-62-6 reacts with an isothiocyanate derivative to form the central thiohydantoin ring.[1]

Protocol 2: Thiohydantoin Ring Closure

-

Coupling: React CAS 573762-62-6 with 4-isothiocyanato-2-fluoro-N-methylbenzamide (or a protected precursor).[1]

-

Conditions: Heat in DMA (Dimethylacetamide) or DMSO at 80-90°C.

-

Cyclization: The initial thiourea intermediate is often cyclized in situ or in a second step using acid (HCl/MeOH) or mild base to form the thiohydantoin ring.[1]

Why this Scaffold? The 3-trifluoromethyl and 2-cyano groups on the pyridine ring create a specific steric and electronic environment that prevents the androgen receptor from folding into its active conformation (Helix 12 displacement), thereby blocking transcriptional activity.[1]

Figure 2: The role of CAS 573762-62-6 in the construction of the diarylthiohydantoin scaffold.

Part 5: Safety & Handling (GHS Standards)

This compound is a functionalized aminopyridine and nitrile.[1] It must be handled with extreme caution in a containment hood.

GHS Classification:

-

Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed. [1]

-

Acute Toxicity (Dermal): Category 3 (H311) - Toxic in contact with skin. [1]

-

Acute Toxicity (Inhalation): Category 3 (H331) - Toxic if inhaled. [1][5]

-

Irritation: Causes skin and eye irritation.[1]

Handling Protocols:

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

-

Engineering Controls: All weighing and transfer operations must occur inside a certified fume hood or a powder containment enclosure.

-

Waste Disposal: Segregate as hazardous organic waste containing nitriles.[1] Do not mix with acids (risk of HCN generation if nitrile hydrolyzes, though unlikely under mild conditions).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13532246, 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link][1]

-

European Patent Office. Process for the Preparation of Apalutamide (EP 3802515 B1).[1][11] Retrieved from [Link]

-

Pharmaffiliates. Apalutamide Impurities and Intermediates (CAS 573762-62-6).[1][3] Retrieved from [Link][1][3]

Sources

- 1. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]

- 7. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]

- 8. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

- 9. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 10. N-desmethyl?Apalutamide synthesis - chemicalbook [chemicalbook.com]

- 11. data.epo.org [data.epo.org]

Molecular Architecture & Synthetic Utility of 5-Amino-3-(trifluoromethyl)picolinonitrile

A Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

5-Amino-3-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6) is a highly specialized pyridine scaffold serving as a critical intermediate in the synthesis of next-generation androgen receptor antagonists, most notably Apalutamide (ARN-509).[1] Characterized by a "push-pull" electronic system—comprising a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a cyano (-CN) group opposed by an electron-donating amino (-NH₂) moiety—this compound offers unique reactivity profiles for nucleophilic aromatic substitution and metal-catalyzed cross-coupling. This guide provides a comprehensive technical analysis of its structural properties, validated synthetic protocols, and application in high-value drug discovery.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule features a pyridine core substituted at the 2, 3, and 5 positions.[2] The interplay between these substituents dictates its chemical behavior:

-

Position 2 (Cyano): Enhances the electrophilicity of the ring and serves as a handle for further transformations (e.g., hydrolysis to amides/acids or cyclization to heterocycles).

-

Position 3 (Trifluoromethyl): A lipophilic, electron-withdrawing group that modulates pKa and metabolic stability. It imposes steric bulk, influencing the binding conformation in active sites (e.g., the androgen receptor).

-

Position 5 (Amino): Acts as a nucleophilic handle.[2][3] Due to the electron-deficient nature of the pyridine ring (exacerbated by -CN and -CF₃), this amine is significantly less basic than aniline, requiring specific conditions for functionalization.

Physicochemical Data Table

| Property | Value | Notes |

| CAS Number | 573762-62-6 | |

| Formula | C₇H₄F₃N₃ | |

| Molecular Weight | 187.12 g/mol | |

| Appearance | Off-white to brown solid | Color depends on oxidation state/impurities |

| Density | ~1.5 ± 0.1 g/cm³ | Predicted |

| Boiling Point | 362.2 ± 42.0 °C | At 760 mmHg (Predicted) |

| pKa (Conjugate Acid) | ~ -1.52 | Extremely weak base due to EWGs |

| Solubility | DMSO, Ethyl Acetate, Methanol | Sparingly soluble in water |

Synthetic Pathways & Process Chemistry

The most robust industrial route involves the selective reduction of the nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine . This method is preferred over direct amination due to regioselectivity control.

Validated Synthetic Protocol: Iron-Mediated Reduction

Rationale: Iron powder in acidic media is chosen over catalytic hydrogenation (H₂/Pd-C) to avoid concomitant reduction of the nitrile (-CN) group or hydrodefluorination of the -CF₃ group.

Reagents:

-

Precursor: 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine (CAS 573762-57-9)[4]

-

Solvent System: Ethyl Acetate (EtOAc) / Acetic Acid (AcOH) (1:1 v/v) or Ethanol/Water with NH₄Cl.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine in a 1:1 mixture of EtOAc and AcOH.

-

Activation: Add 4.5 eq of iron powder. (Optional: Add catalytic HCl to activate Fe surface).

-

Reaction: Heat the mixture to reflux (approx. 65-80°C) under inert atmosphere (N₂) for 12–15 hours. Monitor via TLC or HPLC for consumption of the nitro starting material.

-

Work-up:

-

Cool to room temperature.

-

Filter through a pad of Celite (diatomaceous earth) to remove iron residues. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.[4]

-

-

Neutralization: Resuspend residue in EtOAc and wash with saturated aqueous Na₂CO₃ to remove acetic acid.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Eluent: EtOAc/Pentane 1:1) to yield the product as a brown/off-white solid.

-

Typical Yield: 91–95%.

-

Reaction Workflow Diagram

Caption: Iron-mediated selective reduction of the nitro group preserving the nitrile and trifluoromethyl functionalities.

Spectroscopic Characterization

Accurate identification relies on the distinct meta-coupling of the pyridine protons.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

-

The molecule possesses two aromatic protons at positions 4 and 6.

-

δ ~7.20 ppm (d, J = 2.4 Hz, 1H, H-6): Proton adjacent to the amino group. Upfield shift due to shielding by the amino group.

-

δ ~8.22 ppm (d, J = 2.4 Hz, 1H, H-4): Proton between the CF₃ and amino group. Downfield shift due to the electron-withdrawing effect of the CF₃ and CN groups.

-

Coupling (J = 2.4 Hz): Characteristic meta-coupling constant for pyridine rings.

-

δ ~6.5 ppm (s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.

-

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+)

-

m/z: Calculated for [M+H]⁺ (C₇H₅F₃N₃): 188.04. Found: ~188.04.

Functional Applications in Drug Discovery[2][3][7]

The Apalutamide Connection

This compound is the "A-ring" scaffold of Apalutamide , a drug used to treat non-metastatic castration-resistant prostate cancer.[1]

-

Mechanism: The 5-amino group is coupled with a fluorinated phenyl isothiocyanate (or similar electrophile) to form the thiohydantoin core of the drug.

-

SAR Insight: The 3-CF₃ and 2-CN groups are crucial for binding affinity to the Androgen Receptor (AR) ligand-binding domain, locking the receptor in an inactive conformation.

Pharmacophore Mapping

The structure provides a rigid heteroaromatic linker with defined vectors for hydrogen bonding (CN acceptor, NH₂ donor) and hydrophobic interaction (CF₃).

Caption: Pharmacophore decomposition showing the functional roles of substituents in ligand-receptor interactions.

Safety & Handling Guidelines

-

Hazard Classification: GHS06 (Toxic).

-

H-Statements: H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or if inhaled).

-

Storage: Keep in a dark, inert atmosphere (N₂ or Ar) at 2–8°C. The amine is sensitive to oxidation over prolonged exposure to air and light.

-

PPE: Full face shield, chemical-resistant gloves (Nitrile), and respirator are mandatory during synthesis and handling.

References

-

Bian, J., et al. (2020).[4] "Design, synthesis and biological evaluation of novel androgen receptor antagonists." European Journal of Medicinal Chemistry, 192.[4]

-

ChemicalBook. (2025).[5] "5-Amino-3-(trifluoromethyl)picolinonitrile Product Properties and Synthesis." ChemicalBook Database.

-

PubChem. (n.d.). "Compound Summary: 5-Amino-3-(trifluoromethyl)picolinonitrile." National Center for Biotechnology Information.

-

Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 72(6), 1494-1503.

Sources

- 1. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]

- 2. benchchem.com [benchchem.com]

- 3. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 4. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

Technical Guide: Spectroscopic Profile of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

The following technical guide details the spectroscopic characterization of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile , a critical fluorinated heterocyclic building block.

This guide is structured to serve as a reference for quality control, structural validation, and analytical method development in pharmaceutical and agrochemical research.

Executive Summary & Compound Identity

This compound is a highly functionalized pyridine derivative used as a pharmacophore in the synthesis of kinase inhibitors and androgen receptor antagonists. Its structural integrity relies on the precise arrangement of the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups relative to the electron-donating amino (-NH₂) group.

Critical Isomer Distinction: Researchers must distinguish this compound from its isomer, 5-Amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6), which is a key intermediate for Apalutamide. This guide focuses specifically on the 2-Amino, 3-Cyano, 5-Trifluoromethyl isomer.

Molecular Specifications

| Parameter | Detail |

| CAS Registry Number | 1211514-97-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄F₃N₃ |

| Molecular Weight | 187.12 g/mol |

| Monoisotopic Mass | 187.036 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary tool for confirming identity and isotopic purity. Due to the basic nitrogen in the pyridine ring and the exocyclic amine, Electrospray Ionization in Positive mode (ESI+) is the recommended ionization method.

Experimental Parameters (Recommended)

-

Instrument: LC-MS (Triple Quadrupole or Q-TOF)

-

Ion Source: ESI (+)

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (to promote protonation)

-

Cone Voltage: 20–40 V (Optimization required for fragmentation)

Fragmentation Pathway & Interpretation

The fragmentation pattern is driven by the stability of the pyridine ring and the lability of the substituents.

-

[M+H]⁺ (m/z 188.04): The protonated molecular ion is the base peak in soft ionization.

-

Loss of NH₃ (m/z 171): Characteristic of primary amines, though less common in aminopyridines due to ring resonance.

-

Loss of HF (m/z 168): Common in trifluoromethylated aromatics.

-

Ring Cleavage/Loss of HCN: High-energy collisions may result in the loss of the cyano group or ring opening.

Visualization: MS Fragmentation Logic

The following diagram illustrates the logical flow of ion fragmentation expected for this structure.

Caption: Predicted ESI+ fragmentation pathways for this compound.

Infrared Spectroscopy (IR) Analysis

IR spectroscopy provides a "fingerprint" verification of the functional groups. The interplay between the electron-withdrawing -CN and -CF₃ groups and the electron-donating -NH₂ group creates specific shifts in vibrational frequencies.

Key Absorption Bands & Assignments

The following data represents the characteristic bands expected in a standard FTIR spectrum (KBr pellet or ATR).

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |

| 3450 – 3300 | Primary Amine (-NH₂) | N-H Stretching | Typically appears as a doublet (symmetric & asymmetric stretch). |

| 2240 – 2210 | Nitrile (-CN) | C≡N Stretching | Sharp, distinct band. Conjugation with the pyridine ring may lower the frequency slightly. |

| 1650 – 1590 | Pyridine Ring | C=N / C=C Stretching | "Breathing" modes of the aromatic heterocycle; often enhanced by the amino substituent. |

| 1350 – 1100 | Trifluoromethyl (-CF₃) | C-F Stretching | Very strong, broad, multiplet region. Distinctive for fluorinated compounds. |

| 850 – 800 | Aromatic C-H | Out-of-plane Bending | Indicative of substitution pattern (isolated H positions). |

Mechanism of Spectral Shift

-

Push-Pull Effect: The ortho placement of the amino (donor) and cyano (acceptor) groups creates a "push-pull" electronic system. This increases the double-bond character of the C-N(amino) bond, potentially shifting the C=C ring stretches to higher frequencies compared to unsubstituted pyridine.

-

H-Bonding: In solid state (KBr), the amino hydrogens likely hydrogen-bond with the cyano nitrogen of neighboring molecules, causing broadening in the 3300–3450 cm⁻¹ region.

Quality Control & Purity Workflow

Ensuring the purity of this intermediate is vital, as the 5-amino isomer (impurity) can lead to regioisomeric byproducts in downstream synthesis.

Analytical Logic Tree

The following workflow defines the decision process for validating batches of CAS 1211514-97-4.

Caption: QC decision tree distinguishing the target compound from its common regioisomeric impurities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13532246 (Isomer Analog). Retrieved from [Link][1]

-

NIST Chemistry WebBook. Standard Infrared Spectra for Pyridine Derivatives. (General Reference for Band Assignments). Retrieved from [Link]

Sources

chemical stability and storage conditions for 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Technical Whitepaper: Stability Profiling & Lifecycle Management of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary & Molecular Profile

This technical guide defines the stability parameters and handling protocols for This compound (CAS: 1211514-97-4).

Unlike its isomers, this specific scaffold features an ortho-amino-nitrile motif (positions 2 and 3). While this structural arrangement makes it a high-value pharmacophore for synthesizing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines), it introduces specific stability challenges not present in non-ortho isomers. The proximity of the nucleophilic amine (-NH₂) to the electrophilic nitrile (-CN) creates a thermodynamic potential for intramolecular cyclization under forcing conditions, necessitating strict environmental controls.

Table 1: Physicochemical Identity

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 1211514-97-4 |

| Molecular Formula | C₇H₄F₃N₃ |

| Molecular Weight | 187.12 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Electronic Character | Electron-deficient pyridine ring (Push-Pull system) |

| Critical Motif | Ortho-amino-cyano (Position 2,3) |

Physicochemical Stability Analysis

The stability of this compound is governed by the "Push-Pull" electronic effects. The electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups deactivate the pyridine ring against oxidation, but the nitrile group remains the primary locus of instability.

Hydrolytic Stability (The Critical Control Point)

The nitrile group at position 3 is susceptible to hydrolysis. However, the rate of hydrolysis is heavily influenced by the ortho-amino group.

-

Mechanism: Under acidic or basic conditions with moisture, the nitrile hydrolyzes first to the primary amide (carboxamide), and subsequently to the carboxylic acid.

-

The "Ortho" Risk: If the nitrile hydrolyzes to the amide, the neighboring amine can facilitate an intramolecular attack, potentially leading to cyclization artifacts (e.g., pyrido-pyrimidinones) if a one-carbon source (like solvent impurities) is present.

-

Recommendation: Strict moisture control is required. The compound is hygroscopic .

Thermal Stability

-

Solid State: The compound exhibits high crystallinity and is thermally stable up to its melting point (typically >150°C, though batch specific).

-

Melt Stability: Prolonged exposure to temperatures near the melting point can induce polymerization or self-condensation due to the reactive amino-nitrile functionality.

Photolytic Stability

-

Sensitivity: Moderate. Pyridine derivatives can form N-oxides upon prolonged UV exposure.

-

Impact: Photo-degradation results in ring discoloration (yellowing/browning) but rarely impacts bulk assay purity unless exposure is extreme.

Degradation Pathways & Visualization

The following diagram illustrates the primary degradation risks. The "Safe Zone" represents the target molecule, while the red pathways indicate failure modes triggered by improper storage (Moisture/Heat).

Figure 1: Primary degradation pathways driven by moisture ingress and subsequent hydrolysis of the nitrile moiety.

Storage & Handling Protocols

To maintain >98% purity over extended periods (12-24 months), the following "Chain of Custody" protocol must be implemented.

Environmental Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is stable at room temperature for short durations (shipping), long-term storage requires refrigeration to arrest kinetic hydrolysis rates.

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is mandatory after every use. The container headspace must be purged to remove atmospheric moisture.

-

Light: Store in Amber Borosilicate Glass vials.

Handling Workflow (Self-Validating Protocol)

This workflow ensures that every interaction with the substance minimizes degradation risk.

Figure 2: Lifecycle management workflow to prevent condensation-induced hydrolysis.

Quality Control & Impurity Monitoring

Researchers should establish a baseline HPLC method to detect the primary impurity: 2-Amino-5-(trifluoromethyl)pyridine-3-carboxamide (the hydrolysis product).

Recommended HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Nitrile/Amide distinction).

-

Pass Criteria: Purity ≥ 97.0% (Area %).

Safety & Toxicology (GHS Classification)

While this guide focuses on stability, safety is paramount. Aminopyridines and nitriles are bioactive and potentially toxic.

-

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and handling within a fume hood are mandatory to prevent inhalation of dust.

References

-

Sigma-Aldrich. (2023). Product Specification: this compound (CAS 1211514-97-4).[1][2][3][4] Retrieved from

-

PubChem. (2023). Compound Summary: 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (Isomer Comparison).[5] National Library of Medicine. Retrieved from

-

Jubilant Ingrevia. (2022).[6] Safety Data Sheet: Aminopyridine Derivatives. Retrieved from

-

Organic Syntheses. (2023). General Procedures for the Hydrolysis and Reactivity of 3-Cyanopyridines. Retrieved from

Sources

- 1. 2-amino-5-(trifluoromethyl)nicotinaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. China 2-Amino-6-(trifluoromethyl)pyridine-5-carbonitrile, China 2-Amino-3-Bromo-5-(Trifluoromethyl)-Pyridine, China 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, Products Catalog94 [chemnet.com]

- 3. This compound|CAS: 1211514-97-4|this compound-百灵威 [jkchemical.com]

- 4. 5-Amino-2-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 6. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of Covalent Kinase Inhibitors

From Privileged Scaffolds to Late-Stage Warhead Installation

Executive Summary

The synthesis of kinase inhibitors has evolved from simple ATP-mimetic screening to the rational design of targeted covalent inhibitors (TCIs). This guide focuses on the practical application of synthetic methodologies required to construct modern kinase inhibitors, specifically targeting the hinge-binding motif and the cysteine-reactive warhead . We address the specific challenges of palladium-catalyzed cross-couplings on nitrogen-rich heterocycles and provide validated protocols for the installation of acrylamide electrophiles, a critical step in the synthesis of drugs like Ibrutinib and Osimertinib.

Strategic Overview: The Modular Assembly

Modern kinase inhibitor synthesis is rarely linear; it is convergent. The molecule is typically conceptualized in three distinct modules:

-

The Hinge Binder: A nitrogen-rich heterocycle (e.g., pyrimidine, quinazoline, pyrazolo[3,4-d]pyrimidine) that mimics the adenine ring of ATP.

-

The Linker/Tail: A solubilizing moiety that extends into the solvent-exposed region or the hydrophobic back-pocket.

-

The Warhead: An electrophile (typically an acrylamide) positioned to form a covalent bond with a non-catalytic cysteine residue (e.g., Cys481 in BTK, Cys797 in EGFR).

Workflow Visualization

The following diagram illustrates the convergent synthetic logic, highlighting the critical "Use" points of specific catalytic systems.

Figure 1: Modular assembly workflow for covalent kinase inhibitors. Key synthetic bottlenecks occur at the Tail Attachment (catalyst poisoning) and Warhead Installation (polymerization risks).

Critical Methodology 1: The C-N Bond Formation (Buchwald-Hartwig)

One of the most ubiquitous failures in kinase inhibitor synthesis is the coupling of the hinge-binder (often a chloropyrimidine or chloroquinazoline) to an amine-containing tail. The high nitrogen content of the scaffold often poisons standard Palladium catalysts.

The Challenge: Nitrogen atoms in the pyrimidine/quinazoline ring coordinate strongly to Pd(II), displacing phosphine ligands and arresting the catalytic cycle.

The Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BrettPhos) or precatalysts that ensure rapid reductive elimination.

Comparative Data: Catalyst Performance on N-Heterocycles

Table 1: Optimization of C-N coupling between 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and an aniline derivative.

| Catalyst System | Ligand Class | Yield (Isolated) | Notes |

| Pd(PPh₃)₄ | Monodentate Phosphine | < 15% | Severe catalyst poisoning; reaction stalls. |

| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | 45-55% | Moderate success; requires high temp (100°C+). |

| Pd(OAc)₂ / Xantphos | Wide Bite Angle | 78% | Good turnover; Xantphos prevents Pd chelation by heterocycle. |

| Pd-RuPhos G3 | Buchwald Precatalyst | 92% | Recommended. Rapid activation; tolerates steric bulk. |

Protocol: Buchwald-Hartwig Amination for Kinase Scaffolds

Target: Coupling a 4-chloropyrimidine scaffold with a solubilizing amine tail.

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

Heterocyclic halide (1.0 equiv)

-

Amine partner (1.2 equiv)

-

Pd-RuPhos G3 Precatalyst (2-5 mol%)

-

Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

-

-

Solvent: Add anhydrous 1,4-Dioxane or t-Amyl alcohol (0.2 M concentration). Note: t-Amyl alcohol often provides better solubility for polar kinase scaffolds.

-

Reaction: Seal the vial and heat to 80-100°C for 4-12 hours.

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

-

Checkpoint: Ensure complete removal of Pd residues, as trace metals can interfere with subsequent biological assays.

-

Critical Methodology 2: Late-Stage Warhead Installation

For covalent inhibitors (e.g., targeting BTK, EGFR, JAK3), the acrylamide warhead is installed in the final step to avoid polymerization or side reactions during earlier synthesis.

The Mechanism: The acrylamide undergoes a Michael addition with a specific cysteine thiol in the kinase active site.

Figure 2: Kinetic mechanism of covalent inhibition. The synthesis must preserve the electrophilic nature of the acrylamide without triggering premature reaction.

Protocol: Acryloyl Chloride Coupling

Target: Converting a free amine on the scaffold to an acrylamide.

-

Setup: Dissolve the amine-bearing scaffold (1.0 equiv) in anhydrous DCM or THF. Cool to -78°C or 0°C (temperature control is vital to prevent polymerization).

-

Base: Add Diisopropylethylamine (DIPEA) or Triethylamine (1.5 - 2.0 equiv).

-

Addition: Add Acryloyl Chloride (1.05 equiv) dropwise.

-

Expert Tip: Do not use a large excess of acryloyl chloride. Excess reagent can lead to double-acylation or polymerization.

-

-

Quench: Monitor by LCMS. The reaction is usually fast (< 30 mins). Quench immediately with saturated NaHCO₃ upon completion.

-

Alternative (Mild Conditions): If the scaffold is acid-sensitive, use Acrylic Acid with a coupling agent like HATU or T3P. This avoids the generation of HCl.

Troubleshooting & Optimization

-

Issue: Polymerization of Warhead.

-

Cause: High concentration or heat during workup.

-

Fix: Add a radical inhibitor (e.g., BHT) to the reaction mixture if scaling up. Evaporate solvents at < 30°C.

-

-

Issue: Regioselectivity in Scaffold Synthesis.

-

Context: When using 2,4-dichloropyrimidine.

-

Insight: The C4 position is more electrophilic than C2. Perform the SNAr or Suzuki coupling at C4 at lower temperatures (RT to 40°C) to maintain the C2-Cl for later functionalization.

-

References

-

Privileged Scaffolds: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1] (2020).[1] NIH. Link

-

Buchwald-Hartwig Amination: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Link

-

Covalent Warheads: Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021).[2][3] ACS.[4] Link

-

Catalyst Poisoning: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH. Link

-

General Review: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). NIH. Link

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medium.com [medium.com]

functionalization of the amino group in 5-Amino-3-(trifluoromethyl)picolinonitrile

Application Note: Functionalization of the Amino Group in 5-Amino-3-(trifluoromethyl)picolinonitrile

Executive Summary & Strategic Importance

5-Amino-3-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6) is a critical scaffold in the synthesis of next-generation nonsteroidal androgen receptor (AR) antagonists, most notably Apalutamide (Erleada™).

The functionalization of the C5-amino group poses a distinct synthetic challenge due to the profound electron-withdrawing nature of the pyridine ring, exacerbated by the ortho-cyano and meta-trifluoromethyl substituents. This electronic landscape renders the amino group significantly less nucleophilic than standard anilines, often leading to stalled reactions or requiring forcing conditions that degrade the nitrile handle.

This guide provides three field-validated protocols to overcome these electronic barriers, focusing on isothiocyanate formation (for thiohydantoin synthesis), palladium-catalyzed cross-coupling, and Sandmeyer-type halogenation.

Reactivity Landscape & Electronic Analysis

To successfully functionalize this molecule, one must first understand the deactivating forces at play. The amino group at position 5 is "doubly deactivated."

-

Inductive Effect (-I): The -CF3 group at position 3 and the -CN group at position 2 pull electron density through the sigma bond framework.

-

Mesomeric Effect (-M): The pyridine nitrogen and the nitrile group participate in resonance structures that sequester lone pair availability from the exocyclic amine.

Implication: Standard nucleophilic attacks (e.g., reaction with weak electrophiles) will fail. Protocols must utilize highly reactive electrophiles (e.g., thiophosgene) or specialized catalysts (e.g., Pd-BrettPhos cycles).

Figure 1: Electronic deactivation pathways affecting the C5-amino group.

Protocol A: Isothiocyanate Formation (The Apalutamide Route)

This is the industry-standard transformation for converting this scaffold into thiohydantoin-based drugs. The reaction converts the primary amine into an isothiocyanate (-NCS), which is subsequently reacted with an amine to close the thiohydantoin ring.

Safety Warning: This protocol uses Thiophosgene , a highly toxic reagent. All operations must occur in a well-ventilated fume hood with a caustic scrubber.

Materials

-

Substrate: 5-Amino-3-(trifluoromethyl)picolinonitrile (1.0 eq)[1]

-

Reagent: Thiophosgene (1.2 – 1.5 eq)

-

Solvent: Dichloromethane (DCM) / Water (Biphasic system) or Chloroform (anhydrous)

-

Base: Saturated aqueous NaHCO3 or CaCO3

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in DCM (0.2 M concentration).

-

Biphasic Setup: Add an equal volume of saturated aqueous NaHCO3. The base acts as a scavenger for the HCl generated during the reaction.

-

Addition: Cool the mixture to 0°C. Add Thiophosgene (1.2 eq) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.

-

Note: The reaction is exothermic. Control temperature to prevent nitrile hydrolysis.

-

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting amine (fluorescent) will disappear; the isothiocyanate (less polar) will appear near the solvent front.

-

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Dry combined organics over MgSO4, filter, and concentrate.

-

Critical: Do not overheat during concentration (>40°C), as electron-deficient isothiocyanates can be unstable.

-

-

Yield: Expect 85–95% of an off-white/yellow solid.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[2]

Direct arylation of this amine is notoriously difficult due to its poor nucleophilicity. Standard ligands (BINAP, dppf) often fail. This protocol utilizes BrettPhos , a ligand specifically designed to facilitate the coupling of weak nucleophiles (like amines on electron-poor heterocycles).

Materials

-

Substrate: 5-Amino-3-(trifluoromethyl)picolinonitrile (1.0 eq)[1]

-

Coupling Partner: Aryl Bromide or Chloride (1.0 – 1.2 eq)

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: BrettPhos (4-6 mol%) or tBuBrettPhos

-

Base: Cs2CO3 (2.0 eq) - Crucial: Stronger bases like NaOtBu can attack the nitrile.

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology

-

Inerting: Flame-dry a reaction vial and cycle with Argon/Nitrogen 3 times.

-

Loading: Add Pd2(dba)3, BrettPhos, and Cs2CO3. Purge with Argon.

-

Solvation: Add the amine and aryl halide dissolved in degassed 1,4-Dioxane.

-

Activation: Heat the reaction block to 100°C.

-

Expert Insight: Pre-stirring the catalyst and ligand in a small amount of solvent for 5 minutes at 60°C before adding substrates can improve the active catalyst species formation.

-

-

Duration: Stir for 12–18 hours.

-

Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash column chromatography.[2]

Figure 2: Decision logic for optimizing C-N coupling with cyano-substituted pyridines.

Protocol C: Sandmeyer Iodination (Halogen Exchange)

Converting the amine to an iodide allows the molecule to serve as an electrophile in subsequent couplings (e.g., Sonogashira, Suzuki), reversing the polarity of the synthetic handle.

Materials

-

Substrate: 5-Amino-3-(trifluoromethyl)picolinonitrile[1][2][3][4][5][6][7]

-

Reagent: t-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite

-

Halogen Source: Diiodomethane (CH2I2) or Iodine (I2)

-

Solvent: Acetonitrile (ACN)

Step-by-Step Methodology

-

Setup: Dissolve the amine (1.0 eq) in ACN. Add Diiodomethane (3.0 eq).

-

Initiation: Heat the mixture to 60°C.

-

Diazotization: Add t-Butyl Nitrite (2.0 eq) dropwise.

-

Completion: Stir at 60–80°C for 2 hours until gas evolution ceases.

-

Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (color change from purple/brown to yellow). Extract with EtOAc.[2]

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Isothiocyanate) | Hydrolysis of thiophosgene | Ensure biphasic mixture is vigorously stirred; switch to anhydrous CHCl3/TEA conditions. |

| Nitrile Hydrolysis (Amide formation) | Base too strong or temp too high | Use Cs2CO3 instead of alkoxides; keep reaction temp <100°C for couplings. |

| No Reaction (Buchwald) | Catalyst poisoning or poor ligation | Switch to tBuBrettPhos Pd G3 precatalyst to ensure active species generation. |

| Polymerization/Tars | Unstable diazonium intermediate | Use Protocol C (Organic Nitrite) instead of aqueous NaNO2; avoid isolating the diazonium salt. |

References

-

Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. Link

-

Surh, Y. J., et al. (2015). Process for the preparation of Apalutamide.[9][10][11] World Intellectual Property Organization, WO2015/124678. Link

-

Maitro, G., et al. (2018). Precatalysts for the Buchwald-Hartwig Amination of Aryl Chlorides. Organic Process Research & Development. Link

-

Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11618057, 5-Amino-3-(trifluoromethyl)picolinonitrile. Link

Sources

- 1. 5-amino-3-(trifluoromethyl)picolinonitrile, CAS No. 573762-62-6 - iChemical [ichemical.com]

- 2. echemi.com [echemi.com]

- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 4. 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | 951753-87-0 | Benchchem [benchchem.com]

- 5. CAS 573762-62-6: 5-Amino-3-(trifluromethyl) picolinonitrile [cymitquimica.com]

- 6. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Guide: Catalyst Selection & Optimization for 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

The following technical guide addresses catalyst selection and process optimization for 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile . This scaffold presents unique challenges due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) and nitrile (-CN) groups, which significantly reduce the nucleophilicity of the 2-amino group and alter the reactivity of the pyridine ring.

Scaffold Analysis & Reactivity Profile

Before selecting a catalyst, one must understand the electronic "personality" of the molecule.

-

Electronic State: The pyridine ring is highly electron-deficient (π-deficient) due to the synergistic withdrawing effects of the ring nitrogen, the 3-cyano group, and the 5-trifluoromethyl group.

-

Nucleophilicity: The exocyclic 2-amino group is poorly nucleophilic compared to aniline or unsubstituted 2-aminopyridine. Standard acylation or alkylation protocols often require forcing conditions or specific activation.

-

Coordination: The pyridine nitrogen (N1) is less basic but can still poison soft metal catalysts (e.g., Pd, Pt) if not sterically hindered or protonated.

Reactivity Flowchart

The following diagram outlines the primary reaction pathways and the catalyst classes required for each.

Figure 1: Decision matrix for catalyst selection based on target transformation.

Critical Workflows & Catalyst Selection

Scenario A: Synthesis of Fused Heterocycles (Pyrido[2,3-d]pyrimidines)

This is the most common application. The goal is to react the 2-amino and 3-cyano groups with a "carbon inserter" (like formamidine, triethyl orthoformate, or guanidine) to close the pyrimidine ring.

Catalyst Recommendation:

-

Primary Choice: Glacial Acetic Acid (AcOH) or Sulfuric Acid (H2SO4) .

-

Mechanism: Protonation of the nitrile nitrogen activates it for nucleophilic attack by the amino group (Pinner-like mechanism) or facilitates the elimination of ammonia/ethanol during condensation.

-

Alternative (Base Catalyzed): Sodium Ethoxide (NaOEt) in Ethanol. Used when reacting with guanidine or urea.

Protocol (Acid-Catalyzed Cyclization with Triethyl Orthoformate):

-

Mix: 1.0 eq substrate + 5.0 eq Triethyl Orthoformate (TEOF).

-

Catalyst: Add 0.1–0.5 eq p-Toluenesulfonic acid (pTSA) or use Acetic Anhydride as co-solvent.

-

Heat: Reflux (100–120°C) for 4–8 hours.

-

Workup: Cool to precipitate the product; wash with cold ethanol.

Troubleshooting Guide:

| Issue | Probable Cause | Solution |

|---|---|---|

| No Reaction | Amino group is too electron-deficient to attack the electrophile. | Switch to a more reactive electrophile like DMF-DMA (Dimethylformamide dimethyl acetal) or use neat Acetic Anhydride at reflux. |

| Intermediate Stalling | Formation of the formimidate intermediate without ring closure. | Add a stronger Lewis Acid (e.g., ZnCl2 or AlCl3 ) to activate the nitrile for the intramolecular attack. |

| Hydrolysis Byproduct | Moisture in the system converting nitrile to amide. | Ensure anhydrous conditions; use molecular sieves or dry solvents (Dioxane/Toluene). |

Scenario B: Nitrile Hydrolysis (Selective Hydration)

Converting the 3-cyano group to a primary amide (-CONH2) without hydrolyzing to the acid (-COOH) or affecting the -CF3 group.

Catalyst Recommendation:

-

Standard: NaOH / H2O2 (Radziszewski conditions). Not strictly catalytic, but the most reliable.

-

Catalytic Option: Ruthenium(II) p-cymene complexes or Parkins' Catalyst [PtH(PMe2OH)(PMe2O)2H].

-

Why? Metal catalysts allow hydration at neutral pH, preventing the hydrolysis of the sensitive -CF3 group (which can hydrolyze to -COOH in strong base/heat).

FAQ: Why not use strong acid hydrolysis?

-

A: Strong acid (conc. H2SO4) at high heat often pushes the hydrolysis all the way to the carboxylic acid. Furthermore, the electron-deficient ring makes the nitrile less basic, requiring harsher conditions that degrade the scaffold.

Scenario C: Buchwald-Hartwig Amination (N-Arylation)

Using the 2-amino group as a nucleophile to couple with an aryl halide.

Challenge: The 2-amino group is deactivated by the pyridine ring and -CF3/CN groups. It acts as a very weak nucleophile (similar to a nitro-aniline).

Catalyst Selection:

-

Precursor: Pd2(dba)3 or Pd(OAc)2 .

-

Ligand (Critical): You must use electron-rich, bulky biaryl phosphine ligands to facilitate the oxidative addition and, more importantly, the reductive elimination from the crowded/electronic-poor center.

-

Top Pick: BrettPhos or tBuBrettPhos .

-

Alternative: Xantphos (for rigidity).

-

-

Base: Cs2CO3 (weaker, soluble) or LiHMDS (strong, soluble). Avoid NaOtBu if sensitive functional groups are present.

Optimization Table:

| Parameter | Recommendation | Rationale |

|---|---|---|

| Pd Source | Pd2(dba)3 (2–5 mol%) | Stable Pd(0) source; dba is easily displaced by bulky ligands. |

| Ligand | BrettPhos | specifically designed for weak amine nucleophiles. |

| Solvent | 1,4-Dioxane or Toluene | High boiling point required (100°C+) to overcome activation energy. |

| Base | K3PO4 or Cs2CO3 | Milder bases reduce side reactions (like fluoride elimination). |

Experimental Workflow: Raney Nickel Reduction

Reducing the nitrile to an aminomethyl group (-CH2NH2) is a common requirement for building SHP2 inhibitors.

Protocol:

-

Vessel: Hydrogenation autoclave (Parr reactor).

-

Solvent: Acetic Acid (AcOH) or Methanol with NH3.

-

Note: AcOH is preferred to prevent the formation of secondary amines (dimerization).

-

-

Catalyst: Raney Nickel (slurry in water/ethanol) .

-

Load: 10–20 wt% relative to substrate.

-

-

Conditions: 40–50 psi H2, 50°C.

-

Workup: Filter over Celite (Caution: Pyrophoric). Concentrate filtrate.

Mechanism of Dimer Suppression: The primary amine product is nucleophilic and can react with the intermediate imine to form a secondary amine dimer.

-

Solution: Performing the reaction in Acetic Acid protonates the primary amine immediately upon formation (-CH2NH3+), rendering it non-nucleophilic and preventing dimer formation.

Figure 2: Mechanism of dimer suppression during nitrile reduction using acidic media.

References

-

Synthesis of Fused Pyrimidines

- Title: Synthesis of 2-amino pyridine-3, 5-dicarbonitriles and fused deriv

- Source: ResearchG

-

URL:

-

Nitrile Reduction Protocols

-

Title: Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate (Raney Ni/AcOH protocol).[1]

- Source: Google P

-

URL:

-

-

Buchwald-Hartwig Coupling

- Title: Buchwald-Hartwig Cross Coupling Reaction (General Ligand Selection).

-

Source: Organic Chemistry Portal.[2]

-

URL:

-

Fluorinated Pyridine Reactivity

Sources

- 1. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. 5-Amino-2-cyano-3-(trifluoromethyl)pyridine Manufacturer & Supplier in China | High Purity | CAS 69045-84-7 | Product Details, Applications & Safety Data [pipzine-chem.com]

- 4. chemimpex.com [chemimpex.com]

Technical Support Center: Managing Exothermic Reactions in Aminopyridine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Process Safety & Application Science) Topic: Thermal Hazard Management in Pyridine Functionalization

Executive Summary: The Thermal Landscape of Aminopyridines

Synthesizing aminopyridines involves high-energy pathways. Whether you are employing the classic Chichibabin reaction , Nucleophilic Aromatic Substitution (SNAr) , or Nitro-reduction , you are dealing with significant enthalpy changes (

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, but the activation energy required to break aromaticity (in Chichibabin) or the massive heat release from hydrogenation (in nitro-reduction) creates a narrow window between a successful batch and a thermal runaway.

This guide addresses the specific thermal and pressure hazards associated with these workflows.

Module 1: The Chichibabin Reaction (Direct Amination)[1]

Context: The reaction of pyridine with sodium amide (NaNH

Troubleshooting & FAQs

Q1: I am observing a rapid temperature spike immediately upon adding NaNH

Diagnosis: No. While an exotherm is expected, a rapid spike indicates uncontrolled deprotonation or moisture contamination.

-

Causality: Sodium amide reacts violently with trace water to produce NaOH and ammonia, releasing massive heat. Furthermore, the initial complexation of the amide anion to the pyridine ring is exothermic.

-

Corrective Action:

-

Stop dosing immediately.

-

Verify Solvent Dryness: Ensure toluene or xylene has a water content <50 ppm.

-

Particle Size Control: If using solid NaNH

, use a granular form rather than fine powder to reduce the initial surface area available for reaction, or switch to a slurry dose. -

Self-Validation: Monitor the temperature differential (

) between the reactor contents and the jacket. A safe process maintains

-

Q2: The reaction pressure is rising uncontrollably despite the condenser being open. What is happening?

Diagnosis: You are likely generating hydrogen gas (

-

The Mechanism: The Chichibabin mechanism involves the formation of a hydride intermediate, which is eliminated as

gas. For every mole of product, you generate at least one mole of -

Risk: Pressurization leads to solvent loss through the vent or vessel rupture.

-

Protocol:

-

Calculated Venting: Ensure your vent line diameter is sized for the maximum theoretical gas evolution rate (use the Ideal Gas Law based on dosing rate).

-

Sweep Gas: Use a nitrogen sweep to prevent

accumulation in the headspace, which lowers the flammability risk.

-

Workflow: Safe Chichibabin Execution

Figure 1: Logic flow for managing thermal and pressure risks during Chichibabin amination.

Module 2: Catalytic Hydrogenation (Nitropyridine Reduction)

Context: Reducing nitropyridines to aminopyridines is a standard industrial process but carries a high risk of thermal runaway due to the high heat of hydrogenation (

Troubleshooting & FAQs

Q3: The reaction temperature is creeping up even though I stopped the hydrogen feed. Why?

Diagnosis: You are experiencing "hydrogen uptake lag" or accumulation of reactive intermediates.

-

Causality: If the mass transfer of

into the liquid phase is slow (poor agitation), the catalyst surface may be starved. When agitation improves or -

The "Accumulation" Trap: In semi-batch processes, if you feed the nitro substrate faster than it reacts, you build up a large inventory of unreacted high-energy material.

-

Corrective Action:

-

Agitation is Key: Ensure stirrer speed is sufficient to maintain the gas-liquid mass transfer coefficient (

). -

Substrate-Limited Regime: Operate in a regime where the reaction is limited by the feed rate of the nitropyridine, not the hydrogen pressure.

-

Q4: Can I use DMSO or DMF as a solvent for this hydrogenation?

Diagnosis: High Risk. Avoid if possible.[1]

-

Reasoning: DMSO (Dimethyl sulfoxide) has a relatively low onset temperature for thermal decomposition (

), but in the presence of acids, bases, or active metals (like Raney Nickel or Pd/C), this onset temperature can drop drastically. A runaway hydrogenation in DMSO can trigger a secondary, violent decomposition of the solvent. -

Alternative: Use Methanol, Ethanol, or Ethyl Acetate, which have higher thermal stability and are easier to remove.

Comparative Hazard Data: Synthesis Routes

| Parameter | Chichibabin (NaNH | Hydrogenation (Nitro-Red) | SNAr (Halogen Displacement) |

| Primary Hazard | H | Massive Heat Release | Thermal Instability of Solvent |

| Heat of Reaction | Moderate (-50 to -100 kJ/mol) | Very High (-500+ kJ/mol) | Moderate (-60 to -120 kJ/mol) |

| Critical Control | Moisture exclusion | H | Temperature limit of solvent |

| Runaway Risk | Medium | High | Low (unless sealed) |

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Context: Reacting chloropyridines with amines. Often requires high temperatures to overcome the activation barrier.

Troubleshooting & FAQs

Q5: My sealed tube reaction exploded at

Diagnosis: Likely decomposition of the reaction mixture or solvent, generating non-condensable gases.

-

Causality: At high temperatures (

), 2-chloropyridines and amines can undergo side reactions. If the amine is volatile, the vapor pressure adds to the thermal expansion. -

Engineering Control:

-

Headspace Calculation: Never fill a sealed vessel >50%.

-

DSC Screening: Run a Differential Scanning Calorimetry (DSC) test on the reaction mixture before scaling up. If the onset of decomposition is near your operating temperature (

), you are operating in the "Zone of No Return."

-

Module 4: Process Safety Engineering (The "Self-Validating" Protocol)

To ensure scientific integrity, every experiment must include Stop Criteria .

The Thermal Safety Decision Tree

Figure 2: Decision framework for selecting batch vs. semi-batch processing based on thermal data.

Essential References

-

Chichibabin Reaction Mechanisms & Safety:

-

Mechanism and Hazards:[1][2] The reaction involves the formation of a hydride intermediate and subsequent hydrogen evolution. Strict moisture control is required to prevent violent hydrolysis of sodium amide.

-

Source: (General mechanism and history).

-

Source: (Detailed protocol highlighting NaNH

handling).

-

-

Thermal Hazards in Hydrogenation:

-

Process Safety in Pyridine Chemistry:

-

Solvent Hazards: The incompatibility of DMSO with halides and active metals at high temperatures.

-

Source: (ACS Organic Process Research & Development).

-

-

Nucleophilic Substitution (SNAr):

-

Reactivity: 2- and 4-halopyridines are activated for SNAr due to the electron-withdrawing nitrogen.

-

Source: (ScienceDirect Overview).

-

Disclaimer: This guide is for educational and planning purposes. Always conduct a specific Risk Assessment (RA) and consult your institution's Environmental Health & Safety (EHS) officer before performing high-energy chemistry.

Sources

Technical Support Center: Purification of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

[1]

Executive Summary & Impurity Profile

The synthesis of this compound typically involves the nucleophilic substitution of a 2-chloro precursor or cyclization of fluorinated aliphatic intermediates.[1] Due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) and cyano (-CN) groups, the pyridine ring is highly deactivated.[1] This electronic environment creates a unique impurity profile that resists standard acid-base workups.[1]

Common Impurity Matrix

| Impurity Type | Likely Identity | Origin | Physicochemical Behavior |

| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | Incomplete SNAr reaction | Lipophilic; soluble in non-polar solvents (Hexane/Heptane).[1] |

| Hydrolysis By-product | 2-Amino-5-(trifluoromethyl)pyridine-3-amide | Hydrolysis of nitrile under acidic/basic conditions | Highly polar; poor solubility in non-polar solvents; high melting point.[1] |

| Regioisomers | 6-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile | Cyclization selectivity errors | Similar solubility to target; requires chromatography or selective crystallization.[1] |

| Oligomers/Tar | Polypyridines / Oxidation products | Radical polymerization or oxidation of amine | High molecular weight; strongly adsorbed by activated carbon.[1] |

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is dark brown/black, but NMR shows >90% purity."

Diagnosis: Trace oxidation of the amino group or polymerization of pyrrole-like impurities (common in pyridine chemistry) has generated "tar."[1] Even 0.1% of these conjugated impurities can cause intense discoloration.[1]

Corrective Action: Activated Carbon Treatment (Hot Filtration) Do not rely solely on recrystallization, as tars can occlude within the crystal lattice.[1]

-

Dissolve: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Ethanol (EtOH) at 50-60°C.

-

Adsorb: Add Activated Carbon (10-20 wt% relative to crude mass).[1] Note: Use SX Ultra or equivalent high-surface-area grade.[1]

-

Digest: Stir at 50°C for 30-45 minutes.

-

Filter: Filter hot through a Celite (diatomaceous earth) pad to remove the carbon.[1]

-

Result: The filtrate should be pale yellow.[1] Proceed to recrystallization.[1][2][3][4]

Issue 2: "I cannot remove the 2-Chloro starting material via recrystallization."

Diagnosis: The chloro-precursor and the amino-product have similar crystal packing tendencies in certain solvents (isomorphism).[1]

Corrective Action: Trituration (Slurry Wash) The chloro-impurity is significantly more lipophilic than the amino-product.[1]

-

Solvent Choice: Use n-Heptane or Hexane (with 5% Toluene if needed).[1]

-

Procedure: Suspend the finely powdered crude solid in the solvent (5 mL per gram).

-

Temperature: Heat to 40-50°C for 1 hour, then cool to room temperature.

-

Mechanism: The lipophilic chloro-impurity dissolves in the supernatant, while the polar amino-nitrile product remains as a solid.[1]

-

Filtration: Filter and wash the cake with cold pentane.

Issue 3: "The nitrile group hydrolyzed to the amide during workup."

Diagnosis: You likely used a strong aqueous acid or base at elevated temperatures.[1] The electron-deficient ring makes the nitrile carbon highly electrophilic and susceptible to attack by water.[1]

Corrective Action: Strict pH Control

Validated Purification Protocols

Protocol A: Recrystallization (Primary Method)

Best for: Removing trace tars and general purification of crude >85%.[1]

Solvent System: Ethanol / Water (Green Chemistry compliant) or Toluene / Heptane.[1] Rationale: The compound has high solubility in hot ethanol due to the amino group but low solubility in water due to the lipophilic CF₃ group.[1]

-

Dissolution: Place 10 g of crude solid in a flask. Add Ethanol (absolute) (approx. 5-7 volumes, 50-70 mL).

-

Heating: Heat to reflux (78°C) until fully dissolved. If insolubles remain, filter hot.[1]

-

Nucleation: Remove from heat. Slowly add Deionized Water dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.

-

Re-dissolution: Add just enough hot Ethanol (1-2 mL) to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Then cool to 0-4°C in an ice bath for 1 hour.

-

Isolation: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.[1]

-

Drying: Dry under vacuum (40-45°C) for 12 hours.

Protocol B: Flash Chromatography (High Purity Requirements)

Best for: Separating regioisomers or hydrolysis products.[1]

System: Silica Gel Normal Phase.[1] Load: 1:20 to 1:50 (Sample : Silica).[1]

| Gradient Step | Solvent A (Hexane/Heptane) | Solvent B (Ethyl Acetate) | Purpose |

| Equilibration | 95% | 5% | Column conditioning |

| Step 1 | 90% | 10% | Elute non-polar impurities (Chloro-precursor) |

| Step 2 | 70% | 30% | Elute Target Product (Rf ~0.3-0.4) |

| Step 3 | 0% | 100% | Flush polar tars/amides |

Visual Workflows

Decision Logic for Purification

The following diagram illustrates the decision process based on the impurity profile of the crude material.

Caption: Decision tree for selecting the optimal purification method based on impurity profile and crude purity.

Recrystallization Workflow

Detailed steps for the Ethanol/Water recrystallization process.

Caption: Step-by-step workflow for the Ethanol/Water recrystallization protocol.

References

-

Vertex AI Search . (2026).[1] Synthesis and purification of this compound. Retrieved from 4[1]

-

Pipzine Chemicals . (n.d.).[1] 5-Amino-3-trifluoromethyl-pyridine-2-carbonitrile Properties and Specifications. Retrieved from 6[1]

-

ACS Omega . (2020).[1] Efficient and Straightforward Syntheses of Sitagliptin Impurities. (Discusses purification of trifluorophenyl/pyridine derivatives). Retrieved from 5[1][5]

-

Google Patents . (2025). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (Describes recrystallization of similar trifluoromethyl-pyridines in heptane). Retrieved from 4[1]

-

AChemBlock . (n.d.). 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile Product Data. Retrieved from 7[1]

Sources

- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 2. oaji.net [oaji.net]

- 3. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 4. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Amino-3-trifluoromethyl-pyridine-2-carbonitrile Manufacturer & Supplier in China | Chemical Properties, Uses, Safety Data, Price [pipzine-chem.com]

- 7. 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile 97% | CAS: 573762-62-6 | AChemBlock [achemblock.com]

Technical Support Center: Catalyst Deactivation in Pyridine Synthesis

Role: Senior Application Scientist System Status: Operational Subject: Troubleshooting Catalyst Deactivation (ZSM-5 & Mixed Oxides)

Core Directive & Scope

This guide addresses the critical failure modes of heterogeneous catalysts (primarily ZSM-5 and modified metal oxides) used in the Chichibabin condensation and related pyridine synthesis pathways.

Our objective is not merely to restore activity but to diagnose the root cause—distinguishing between reversible inhibition (coking/poisoning) and irreversible degradation (sintering/dealumination).

Troubleshooting Modules

Module A: Rapid Loss of Conversion (Coking)

Symptom: Reactor conversion drops by >15% within the first 10 hours on stream (TOS). Pressure drop (

Technical Analysis: The primary mechanism is coking . In pyridine synthesis, high temperatures (350–500°C) drive the condensation of aldehydes (e.g., acetaldehyde, acrolein) and ammonia. However, these intermediates (imines/enamines) are highly reactive.

-

Soft Coke: Hydrogen-rich oligomers formed at lower temperatures or early TOS. Reversible.

-

Hard Coke: Graphitic, poly-aromatic structures formed via dehydrogenation of soft coke at high temperatures (

C). These permanently block pore mouths (specifically in ZSM-5 with 10-ring channels).

Diagnostic Workflow (Decision Tree)

Figure 1: Logic flow for distinguishing physical pore blockage (coking) from chemical site inhibition.

Protocol 1: Controlled Oxidative Regeneration

Goal: Remove carbonaceous deposits without triggering thermal runaway or dealumination.

-

Purge: Switch feed to inert gas (

) at reaction temperature to strip volatile organics. -

Ramp: Cool to

C. Introduce 2% -

Burn-off: Ramp to

C at-

Self-Validating Check: If

spikes rapidly, stop ramp . Exotherms

-

-

Soak: Hold at

C until -

Validation: Perform TGA (Thermogravimetric Analysis) on a spent sample. <1 wt% mass loss indicates successful regeneration.

Module B: Selectivity Drift (Acidity & Poisoning)

Symptom: Conversion is stable, but selectivity shifts from Pyridine/3-Picoline towards heavy byproducts or lutidines.

Technical Analysis: Pyridine is a base.[1][2][3] It interacts strongly with the Brønsted Acid Sites (BAS) of the zeolite.

-

Product Inhibition: If the catalyst acidity is too strong, the pyridine product does not desorb, effectively poisoning the site for subsequent reactant molecules.

-

Acid Site Distribution: High BAS density favors oligomerization (coke) over cyclization. Modifying the Si/Al ratio or introducing Lewis Acid Sites (LAS) via metal modification (Zn, Ga) can tune this selectivity.